molecular formula C20H31N5O3S B1681176 Sufotidine CAS No. 80343-63-1

Sufotidine

Cat. No. B1681176
Key on ui cas rn: 80343-63-1
M. Wt: 421.6 g/mol
InChI Key: JEYKZWRXDALMNG-UHFFFAOYSA-N
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Patent
US04670448

Procedure details

Peracetic acid (1.05 ml of a 6.1M solution) in acetic acid (7 ml) was added to an ice-cooled solution of 1-methyl-3-methylthiomethyl-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-1H-1,2,4-triazole-5-amine (0.82 g) in acetic acid (10 ml) with sodium acetate (0.52 g). The mixture was stirred at room temperature for 18 h, sodium sulphite (1.25 g) added and the mixture evaporated to dryness. The residue was basified to pH 8 with sodium bicarbonate solution, washed with ethyl acetate, basified to pH 10 with sodium carbonate and extracted with ethyl acetate to give a foam (0.46 g). This was crystallised from methyl acetate-petroleum ether (b.p. 60°-80°) to give the title compound as a white solid (0.22 g), m.p. 121°-122°.
Name
Peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
1-methyl-3-methylthiomethyl-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-1H-1,2,4-triazole-5-amine
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OO)(=O)C.[CH3:6][N:7]1[C:11]([NH:12][CH2:13][CH2:14][CH2:15][O:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([CH2:23][N:24]3[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]3)[CH:18]=2)=[N:10][C:9]([CH2:30]SC)=[N:8]1.C([O-])(=O)C.[Na+].[S:38]([O-:41])([O-])=[O:39].[Na+].[Na+]>C(O)(=O)C>[CH3:6][N:7]1[C:11]([NH:12][CH2:13][CH2:14][CH2:15][O:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([CH2:23][N:24]3[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]3)[CH:18]=2)=[N:10][C:9]([CH2:30][S:38]([CH3:1])(=[O:41])=[O:39])=[N:8]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
1-methyl-3-methylthiomethyl-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-1H-1,2,4-triazole-5-amine
Quantity
0.82 g
Type
reactant
Smiles
CN1N=C(N=C1NCCCOC1=CC(=CC=C1)CN1CCCCC1)CSC
Name
Quantity
0.52 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
1.25 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture evaporated to dryness
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1N=C(N=C1NCCCOC1=CC(=CC=C1)CN1CCCCC1)CS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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